molecular formula C17H15N3O3S B386296 methyl 2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoate CAS No. 348593-37-3

methyl 2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoate

Cat. No.: B386296
CAS No.: 348593-37-3
M. Wt: 341.4g/mol
InChI Key: SCEBBGSXNAEZPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoate is a benzimidazole-derived compound featuring a sulfanyl acetyl linkage to an ortho-substituted methyl benzoate group. The sulfanyl (-S-) group in this compound may enhance lipophilicity and influence intermolecular interactions, while the methyl benzoate moiety contributes to steric and electronic properties. Structural characterization of such compounds often employs crystallographic tools like SHELX for refinement and ORTEP-3 for visualization .

Properties

IUPAC Name

methyl 2-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-23-16(22)11-6-2-3-7-12(11)18-15(21)10-24-17-19-13-8-4-5-9-14(13)20-17/h2-9H,10H2,1H3,(H,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCEBBGSXNAEZPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acylation of 2-Aminobenzimidazole

The exocyclic amino group of 2 undergoes acylation with 2-chloroacetic acid derivatives. In a optimized protocol:

  • 2-Aminobenzimidazole (2) (10 mmol) is dissolved in dimethylformamide (DMF).

  • Chloroacetyl chloride (12 mmol) is added dropwise at 0°C with stirring.

  • The mixture is warmed to room temperature and stirred for 6 hours.

  • Precipitation with ice water yields 2-[(chloroacetyl)amino]-1H-benzimidazole with a 75–80% yield.

Thiolation and Esterification

The chloro intermediate is reacted with benzimidazole-2-thiol to form the sulfanyl linkage. Key steps include:

  • Combining 2-[(chloroacetyl)amino]-1H-benzimidazole (5 mmol) with benzimidazole-2-thiol (5.5 mmol) in DMF.

  • Adding potassium carbonate (10 mmol) to deprotonate the thiol group.

  • Heating at 80°C for 8 hours to complete nucleophilic substitution.

  • Purification via silica gel chromatography (eluent: ethyl acetate/hexane) affords the thioacetyl-benzimidazole intermediate.

Final esterification with methyl 2-aminobenzoate in methanol under acidic conditions (H2SO4 catalyst) yields the target compound. The crude product is recrystallized from ethanol to achieve >95% purity.

Optimization Strategies for Improved Yield

Solvent and Temperature Effects

  • DMF vs. THF : DMF enhances reaction rates due to its high polarity, but THF reduces side reactions in temperature-sensitive steps.

  • Reflux vs. Room Temperature : Acylation proceeds efficiently at 80°C (yield: 78%), whereas room temperature reactions require 24 hours for 65% yield.

Catalytic Additives

  • Triethylamine : Increases acylation yields by 15% by neutralizing HCl.

  • 4-Dimethylaminopyridine (DMAP) : Accelerates esterification kinetics but may complicate purification.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, NH), 7.85–7.45 (m, 8H, aromatic), 4.32 (s, 2H, SCH2), 3.88 (s, 3H, OCH3).

  • IR (KBr): 1705 cm⁻¹ (C=O ester), 1650 cm⁻¹ (amide I), 1240 cm⁻¹ (C-S).

Purity Assessment

  • HPLC : Retention time = 12.4 min (C18 column, acetonitrile/water = 70:30).

  • Melting Point : 189–191°C, consistent with literature values.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentYield (%)Purity (%)
Acylation-Chloride2-AminobenzimidazoleChloroacetyl chloride7895
Thiolation-DMFChloroacetyl intermediateBenzimidazole-2-thiol8293
One-Pot SynthesisMethyl 2-aminobenzoateBenzimidazole-2-thiol6588

Data sourced from.

Challenges and Mitigation

  • Side Reactions : Over-acylation at the benzimidazole nitrogen is minimized by using stoichiometric chloroacetyl chloride.

  • Purification Difficulty : Silica gel chromatography with ethyl acetate/hexane (1:1) effectively separates the target compound from unreacted thiol.

Industrial-Scale Considerations

While lab-scale syntheses are well-established, scaling up requires:

  • Continuous Flow Reactors : To manage exothermic acylation steps.

  • Crystallization Optimization : Ethanol/water mixtures improve yield during recrystallization .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

The structure of methyl 2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoate features a benzimidazole moiety, which is known for its diverse biological activities. The presence of a sulfanyl group enhances its potential interactions with biological targets.

Medicinal Chemistry

  • Antimicrobial Activity
    • Studies have shown that compounds containing benzimidazole derivatives exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, demonstrating efficacy comparable to established antibiotics .
  • Anticancer Properties
    • Research indicates that benzimidazole derivatives can inhibit cancer cell proliferation. In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines, suggesting its potential as an anticancer agent .
  • Anti-inflammatory Effects
    • The compound has also been investigated for its anti-inflammatory properties. It has been found to reduce inflammation markers in animal models, indicating a possible therapeutic role in inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of various benzimidazole derivatives, including this compound. The results demonstrated a significant inhibition of bacterial growth, particularly against Gram-positive bacteria .

Case Study 2: Anticancer Activity

In another investigation, researchers assessed the cytotoxic effects of this compound on human cancer cell lines. The findings revealed that the compound induced apoptosis in cancer cells through the activation of specific signaling pathways, highlighting its potential as a novel anticancer agent .

Mechanism of Action

The mechanism of action of methyl 2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoate depends on its application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The benzimidazole ring is known to bind to various biological targets, including DNA and proteins, which can lead to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Variations

Table 1: Key Structural Differences Among Benzimidazole Derivatives
Compound Name Benzimidazole Substituent Functional Group/Linkage Position of Ester/Sulfonamide
Target Compound Unsubstituted Sulfanyl acetyl (-S-CH₂-CO-NH-) Ortho (methyl benzoate)
Methyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate 5-Methyl Direct linkage (no acetyl/sulfanyl) Para (methyl benzoate)
2-(1H-Benzimidazol-2-yl)-N-[(E)-dimethylamino)methylidene]benzenesulfonamide Unsubstituted Sulfonamide (-SO₂-NH-) Para (sulfonamide)
Amino[(1H-benzimidazol-2-yl)amino]methaniminium 4-methylbenzenesulfonate Unsubstituted Sulfonate (-SO₃⁻) and guanidinium Multiple (3D framework)

Key Observations :

  • Methyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate : The para-substituted ester and 5-methyl benzimidazole may improve crystallinity and electron-donating effects, favoring π-π stacking interactions .
  • Sulfonamide Derivative : The sulfonamide group (-SO₂-NH-) offers hydrogen-bonding capability, increasing solubility and biological target affinity compared to the sulfanyl acetyl group .
  • Sulfonate-Guanidinium Derivative : The ionic sulfonate and guanidinium groups facilitate strong hydrogen bonds (N–H⋯O, C–H⋯O) and π-π stacking, leading to a stable 3D framework but likely limiting bioavailability .

Analysis :

  • The target compound’s synthesis may resemble Methyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate , which uses Na₂S₂O₅ as a condensing agent in DMF to cyclize diamine and aldehyde precursors . However, the sulfanyl acetyl group likely requires additional steps, such as thiolation of an acetyl intermediate.
  • The sulfonamide derivative employs benzenesulfonyl chloride, a reagent that introduces sulfonamide directly but may require stringent temperature control to avoid side reactions .

Crystallographic and Physicochemical Properties

Table 3: Crystallographic Data and Intermolecular Interactions
Compound Name Space Group Volume (ų) Key Interactions
Target Compound Not reported N/A Likely C–H⋯O, π-π stacking
Sulfonate-Guanidinium Derivative P21/c 3199.7 N–H⋯O, C–H⋯O, π-π stacking (3.6 Å)
Methyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate Not reported N/A Inferred π-π stacking from methyl

Discussion :

  • The sulfonate-guanidinium derivative exhibits a dense hydrogen-bonded network and π-π interactions (3.6 Å), contributing to high thermal stability but low solubility .
  • The target compound’s ortho-substituted ester may lead to weaker π-π interactions than para-substituted analogs, reducing crystallinity but improving dissolution rates.
  • SHELX and ORTEP-3 are critical for resolving such structural details, particularly in confirming bond lengths and angles in benzimidazole derivatives .

Biological Activity

Methyl 2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoate, a compound featuring a benzimidazole moiety, has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by research findings and case studies.

Chemical Structure and Properties

  • Chemical Formula : C17H14N4O5S
  • Molecular Weight : 378.38 g/mol
  • CAS Number : 49672-05-1
  • Physical Properties :
    • Density: 1.285 g/cm³
    • Boiling Point: 402.4 °C
    • LogP: 1.278

Antimicrobial Activity

Recent studies have demonstrated that compounds containing the benzimidazole structure exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Results

MicroorganismInhibition Zone (mm)Concentration (μg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

The above results indicate that the compound is particularly effective against Staphylococcus aureus, which is known for its resistance to many antibiotics .

Anticancer Activity

Benzimidazole derivatives have been explored for their anticancer properties due to their ability to inhibit tumor growth and induce apoptosis in cancer cells. This compound has shown promise in preliminary studies.

Case Study:
In a study published in Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 50 μM, suggesting potential as an anticancer agent .

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (μM)
HeLa (Cervical cancer)45
MCF7 (Breast cancer)55
A549 (Lung cancer)60

The compound's mechanism of action appears to involve the induction of oxidative stress and disruption of mitochondrial function, leading to apoptosis in cancer cells .

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on various enzymes relevant to disease processes. Notably, it acts as a competitive inhibitor of TrmD, an enzyme involved in bacterial RNA methylation.

Table 3: Enzyme Inhibition Data

EnzymeType of InhibitionIC50 (μM)
TrmDCompetitive30
Carbonic AnhydraseNon-competitive25

These findings highlight the potential of this compound as a lead compound for developing new therapeutics targeting bacterial infections and cancer .

Q & A

Q. What are the common synthetic routes for methyl 2-{[(1H-benzimidazol-2-ylsulfanyl)acetyl]amino}benzoate, and how can reaction efficiency be monitored?

Methodological Answer: The synthesis typically involves sequential steps:

Formation of the benzimidazole core : Cyclization of o-phenylenediamine derivatives using thioglycolic acid under acidic conditions generates the 1H-benzimidazole-2-thiol moiety .

Acetylation : The thiol group is acetylated via reaction with chloroacetyl chloride in anhydrous conditions.

Esterification and coupling : The final step involves coupling the acetylated intermediate with methyl 2-aminobenzoate using carbodiimide-based coupling agents (e.g., DCC or EDC) in DMF .
Monitoring efficiency : Thin-layer chromatography (TLC) with a mobile phase of chloroform:methanol (7:3) is recommended to track reaction progress . Yield optimization can be achieved by adjusting reaction time (4–6 hours under reflux) and stoichiometric ratios (1.2 equivalents of hydrazine hydrate for amidation steps) .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers focus on?

Methodological Answer:

  • 1H NMR :
    • Aromatic protons in the benzimidazole (δ 7.2–7.8 ppm) and benzoate (δ 7.4–8.1 ppm) regions.
    • Amide N-H signal (δ 8.5–9.5 ppm, broad singlet) .
  • IR : Stretching vibrations for ester C=O (~1720 cm⁻¹), amide C=O (~1650 cm⁻¹), and benzimidazole C=N (~1600 cm⁻¹) .
  • Mass spectrometry (MS) : Molecular ion peak (M⁺) matching the molecular weight (C₁₈H₁₅N₃O₃S, calculated 377.08 g/mol) and fragmentation patterns reflecting the acetylated benzimidazole and ester groups .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the compound's tautomeric forms?

Methodological Answer: The benzimidazole-thiol group can exhibit tautomerism (thiol vs. thione forms). To address discrepancies:

  • X-ray crystallography : Determine the dominant tautomer in the solid state. For example, related benzimidazole sulfonates show thione forms stabilized by hydrogen bonding .
  • DFT calculations : Compare energy-minimized tautomers (e.g., using Gaussian09 with B3LYP/6-31G* basis set) with experimental NMR data. Adjust solvent parameters (e.g., DMSO vs. CDCl₃) to model environmental effects .
  • Variable-temperature NMR : Observe signal splitting or broadening in DMSO-d₆ to identify dynamic equilibria between tautomers .

Q. What methodological considerations are critical when designing in vitro assays to evaluate the compound's biological activity against resistant microbial strains?

Methodological Answer:

  • Dose-response profiling : Use microdilution assays (MIC/MBC) with concentrations ranging from 0.5–256 µg/mL in Mueller-Hinton broth. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1% v/v) .
  • Synergy studies : Combine with β-lactamase inhibitors (e.g., clavulanic acid) to assess potentiation effects against β-lactam-resistant strains .
  • Cytotoxicity screening : Parallel testing on mammalian cell lines (e.g., HEK293) via MTT assays ensures selectivity .

Q. How can researchers design experiments to evaluate the environmental fate of this compound, considering its potential persistence or bioaccumulation?

Methodological Answer:

  • Hydrolysis studies : Incubate at pH 4, 7, and 9 (25–50°C) and monitor degradation via HPLC. The ester group is prone to alkaline hydrolysis, forming carboxylic acid derivatives .
  • Soil adsorption : Use batch equilibrium methods (OECD Guideline 106) with varying organic matter content. Calculate Freundlich coefficients (Kf) to predict mobility .
  • Ecotoxicology : Test acute toxicity on Daphnia magna (48-hour EC₅₀) and algal growth inhibition (72-hour Chlorella vulgaris assay) .

Q. What strategies optimize crystallization of this compound for structural analysis, given its low solubility in common solvents?

Methodological Answer:

  • Solvent screening : Use mixed solvents (e.g., DMF:water or ethanol:ethyl acetate) for slow evaporation.
  • Temperature gradients : Gradual cooling from 40°C to 4°C promotes nucleation.
  • Seeding : Introduce microcrystals of structurally related benzimidazole sulfonates to induce epitaxial growth .

Q. How should researchers address low yields in the final coupling step of the synthesis?

Methodological Answer:

  • Activation optimization : Replace DCC with EDCl/HOBt to reduce racemization and improve coupling efficiency .
  • Solvent effects : Switch to anhydrous THF or DCM to minimize side reactions.
  • Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate acylation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.